molecular formula C17H18OS2 B2397861 1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one CAS No. 27997-96-2

1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one

Cat. No.: B2397861
CAS No.: 27997-96-2
M. Wt: 302.45
InChI Key: CFVGFCQZWZWILS-UHFFFAOYSA-N
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Description

1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one is an organic compound with the CAS Registry Number 27997-96-2 . It has a molecular formula of C 17 H 18 OS 2 and a molecular weight of 302.45 g/mol . The compound is identified by the MDL number MFCD00215800 and can be represented by the SMILES notation O=C(CSC1=CC=C(C)C=C1)CSC2=CC=C(C)C=C2, which describes its atomic structure . This chemical is part of a class of compounds featuring sulfanyl groups, which are known to be of significant interest in various chemical and pharmacological research areas, often serving as key intermediates or scaffolds in synthetic chemistry . For instance, sulfanyl-containing compounds are frequently investigated for their potential as chiral auxiliaries or for their characteristic fragmentation patterns in analytical studies . As a specialty chemical, this compound is made available for research and development purposes in the laboratory. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1,3-bis[(4-methylphenyl)sulfanyl]propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18OS2/c1-13-3-7-16(8-4-13)19-11-15(18)12-20-17-9-5-14(2)6-10-17/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVGFCQZWZWILS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)CSC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one can be synthesized through several methods. One common synthetic route involves the reaction of p-toluolthiol with 1,3-dichloropropan-2-one in the presence of potassium carbonate (K2CO3) and potassium iodide (KI) as catalysts. The reaction is typically carried out in an organic solvent such as ethanol at ambient temperature for about 12 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4, LiAlH4

    Substitution: Various nucleophiles depending on the desired product

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Varied products depending on the nucleophile used

Scientific Research Applications

1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one involves its interaction with molecular targets through its sulfanyl and carbonyl groups. These functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to undergo oxidation and reduction reactions plays a crucial role in its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Sulfanyl vs. Aryl Groups

1,3-Bis(4-methylphenyl)propan-2-one (CAS 70769-70-9)
  • Molecular Formula : C₁₇H₁₈O
  • Molecular Weight : 238.33 g/mol
  • Key Differences : Lacks sulfanyl groups; instead, 4-methylphenyl groups are directly bonded to the ketone backbone.
  • Properties: Higher hydrophobicity due to the absence of polar sulfur atoms. Melting points for similar non-sulfur analogs (e.g., (2E)-1,3-bis(4-methylphenyl)-2-propen-1-one) are reported at 124–126°C .
1,3-Bis(4-bromophenyl)-2-propanone (CAS 54523-47-6)
  • Molecular Formula : C₁₅H₁₂Br₂O
  • Molecular Weight : 376.07 g/mol
  • Key Differences : Bromine substituents instead of sulfanyl-methylphenyl groups. Bromine’s electron-withdrawing nature may reduce nucleophilicity compared to sulfur-containing analogs .

Sulfanyl Group Variations

3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one
  • Molecular Formula: C₁₁H₁₁NO₃S₂
  • Molecular Weight : 269.34 g/mol
  • Key Differences: Features an α,β-unsaturated ketone (enone) backbone and nitro substituent. The methylsulfanyl groups at the 3-position create π–d interactions with the C=C bond, shortening C–S bond lengths (1.746–1.750 Å) .
  • Applications : Precursor for heterocyclic ketene aminals in fused heterocycle synthesis .
1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one (CAS 41467-26-9)
  • Molecular Formula : C₁₁H₁₁ClOS₂
  • Molecular Weight : 258.79 g/mol
  • Key Differences: Chlorine substituent and enone structure. The electron-withdrawing chlorine enhances electrophilicity at the carbonyl group compared to methylphenyl analogs .

Structural Analogues with Heterocyclic Moieties

1,3-Bis{[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one
  • Molecular Formula : C₁₇H₁₂N₆O₃S₂
  • Molecular Weight : 420.44 g/mol
  • Key Differences : Incorporates oxadiazole rings and pyridyl groups. The twisted “W” conformation and π–π stacking (3.883 Å centroid distance) enable applications in supramolecular chemistry and coordination complexes .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one C₁₇H₁₈OS₂ 310.45 4-methylphenylsulfanyl Potential organosulfur intermediate
1,3-Bis(4-methylphenyl)propan-2-one C₁₇H₁₈O 238.33 4-methylphenyl Hydrophobic ketone; m.p. ~124–126°C (analog)
1,3-Bis(4-bromophenyl)-2-propanone C₁₅H₁₂Br₂O 376.07 4-bromophenyl Brominated analog; higher molecular weight
3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one C₁₁H₁₁NO₃S₂ 269.34 Methylsulfanyl, nitro, enone Heterocyclic precursor; π–d interactions
1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one C₁₁H₁₁ClOS₂ 258.79 Chlorophenyl, methylsulfanyl, enone Electrophilic carbonyl reactivity

Biological Activity

1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one is a compound of increasing interest in biological research due to its potential antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features sulfanyl and carbonyl functional groups that are crucial for its biological activity. These groups facilitate interactions with various biological targets.

The compound's mechanism of action involves:

  • Covalent Bond Formation : The sulfanyl and carbonyl groups can form covalent bonds with nucleophilic sites on biomolecules, influencing their function.
  • Oxidation-Reduction Reactions : The compound can undergo oxidation to form sulfoxides or sulfones, which may enhance its biological effects.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study evaluated various derivatives against common pathogens, revealing promising results:

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. A notable study reported the following findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)10Cell cycle arrest in G2/M phase
A549 (Lung)20Inhibition of proliferation

The compound's ability to induce apoptosis and arrest the cell cycle suggests its potential as a therapeutic agent in cancer treatment.

Case Study 1: Antimicrobial Efficacy

A clinical trial investigated the efficacy of a formulation containing this compound against skin infections caused by resistant strains of Staphylococcus aureus. The formulation demonstrated a significant reduction in infection rates compared to standard treatments.

Case Study 2: Cancer Treatment

In vitro studies on MCF-7 cells showed that treatment with the compound led to a marked increase in apoptotic markers such as caspase-3 activation and PARP cleavage. These findings were corroborated by in vivo studies using xenograft models, where tumor growth was significantly inhibited.

Q & A

Q. What synthetic methodologies are effective for synthesizing 1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution using 4-methylthiophenol and 1,3-dichloropropan-2-ol under basic conditions (e.g., NaOH in ethanol). Key optimizations include:

  • Temperature control (40–60°C) to balance reaction rate and byproduct formation.
  • Stoichiometric excess of 4-methylthiophenol (2:1 molar ratio) to drive the reaction to completion.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol/water mixtures. This method aligns with protocols for structurally similar chlorophenyl analogs .

Q. How is the crystal structure of this compound determined, and what parameters are critical for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard, with data refinement using SHELX software . Key parameters include:

  • Space group assignment (e.g., monoclinic P21/cP2_1/c) and unit cell dimensions (a=16.89A˚,b=4.20A˚,c=27.11A˚,β=96.08a = 16.89 \, \text{Å}, b = 4.20 \, \text{Å}, c = 27.11 \, \text{Å}, \beta = 96.08^\circ) .
  • Thermal displacement parameters (UisoU_{\text{iso}}) and hydrogen bonding networks.
  • Validation using RR-factor (<0.05) and data-to-parameter ratios (>15:1) .

Q. What are the common chemical transformations of the sulfanyl groups in this compound?

The sulfanyl (-S-) groups undergo:

  • Oxidation : Reaction with H2O2H_2O_2 or mm-CPBA yields sulfoxides or sulfones, confirmed by 1H^1\text{H} NMR (downfield shift of -S- protons) .
  • Reduction : Catalytic hydrogenation (Pd/C, H2H_2) converts the ketone to a secondary alcohol, retaining the sulfanyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for sulfanyl ketone derivatives?

  • Standardized Assays : Use consistent protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) across studies.
  • Structure-Activity Relationships (SAR) : Compare methyl, chloro, and bromo analogs to isolate electronic effects .
  • Solvent Controls : Limit DMSO concentration (<1% v/v) to avoid false positives in cell-based assays .

Q. What computational strategies predict regioselectivity in nucleophilic reactions involving this compound?

  • DFT Calculations : Use B3LYP/6-31G* to model transition states and calculate Fukui indices for electrophilic sites.
  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions prone to nucleophilic attack.
  • Validation via kinetic studies (e.g., competing thiophenol vs. amine nucleophiles) .

Q. How can isomeric byproducts (e.g., 1,2- vs. 1,3-substitution) be identified and separated during synthesis?

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with tandem MS for isomer differentiation.
  • NOESY NMR : Detect spatial proximity between methylphenyl groups to confirm 1,3-substitution patterns.
  • IR Spectroscopy : Compare experimental carbonyl stretches (νC=O\nu_{\text{C=O}}) with DFT-predicted vibrational modes .

Q. What stabilization methods prevent sulfur oxidation during long-term storage?

  • Inert Atmosphere : Store under argon in amber vials at -20°C.
  • Antioxidants : Add 0.1% BHT to aprotic solvents (e.g., dry DCM).
  • Quality Monitoring : Periodic TLC (hexane/ethyl acetate 4:1) and LC-MS to detect sulfoxide impurities .

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